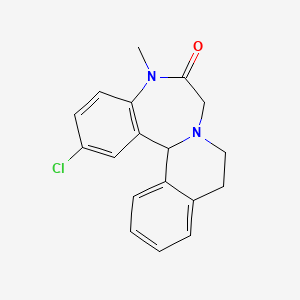

Clazolam

Description

Structure

3D Structure

Properties

CAS No. |

7492-29-7 |

|---|---|

Molecular Formula |

C18H17ClN2O |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |

InChI Key |

YAQKGZXXQNKEET-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Canonical SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Other CAS No. |

10171-69-4 10243-45-5 7492-29-7 |

Origin of Product |

United States |

Synthetic Methodologies for Clazolam and Its Analogs

Retrosynthetic Analysis of the Clazolam Core Structure

A retrosynthetic analysis of this compound (C₁₈H₁₇ClN₂O) would typically involve disconnecting the bonds that form the fused ring system to identify simpler, readily available precursors. Given its structure as a fused benzodiazepine (B76468) and tetrahydroisoquinoline, the retrosynthesis would likely consider the independent formation of these two core units or key intermediates that allow for their subsequent cyclization and fusion. The benzodiazepine portion is a 1,4-benzodiazepine (B1214927), and the tetrahydroisoquinoline portion is fused to it, suggesting a convergent synthesis strategy where both parts are prepared and then joined, or a cascade reaction that builds both rings in sequence from a common precursor.

Classical and Contemporary Approaches to Benzodiazepine Ring System Construction

The 1,4-benzodiazepine ring system, a core component of this compound, has been a subject of extensive synthetic research due to its pharmacological importance. Classical methods for constructing this seven-membered heterocyclic ring often involve the condensation of specific precursors.

Classical Approaches:

Reaction of 2-aminobenzaldehyde/2-aminophenone/2-aminobenzoic acid derivatives with α-amino acids: This is a frequently used method, where the amino acid provides part of the diazepine (B8756704) ring.

Cyclocondensation of 2-amino- or 2-nitrobenzyl halogen/alcohol derivatives with amino acid derivatives: This approach involves the formation of the ring through a cyclization reaction.

Reaction between diamines and bis-electrophiles: This method offers flexibility in forming the diazepine ring.

Condensation of o-phenylenediamines (OPDA) with ketones: This is a common and versatile method for synthesizing 1,5-benzodiazepines, often facilitated by acidic catalysts. 2-aminobenzophenones are identified as key precursors for the synthesis of 1,4-benzodiazepines.

Contemporary Approaches: Modern synthetic strategies for benzodiazepines often leverage transition metal catalysis and multicomponent reactions for improved efficiency and selectivity.

Palladium-catalyzed reactions: These methods are prominent and include hydroamination, amination, C–H arylation, N-arylation, and the Buchwald–Hartwig reaction. These reactions are considered efficient and eco-compatible tools for synthesizing diverse functionalized benzodiazepines. For instance, an intramolecular N-aryl amidation of secondary amides catalyzed by Pd₂(dba)₃ and P(o-tolyl)₃ ligand system under basic conditions has been developed for substituted 1,4-benzodiazepin-2,5-diones.

Ugi four-component reaction (U-4CR): This multicomponent reaction is utilized for the facile preparation of precursors that can then undergo ring-closing reactions to form benzodiazepine scaffolds.

Zeolite catalysts: Solid acid catalysts like H-MCM-22 and HY zeolite have been successfully employed for the condensation of o-phenylenediamines with ketones to synthesize 1,5-benzodiazepines under mild or solvent-free conditions, offering high selectivity and good to excellent yields within short reaction times.

Table 1: Overview of Benzodiazepine Ring Construction Methodologies

| Approach Type | Key Reactants/Conditions | Examples of Reactions/Catalysts | Notes |

| Classical | 2-aminobenzaldehyde/phenone/benzoic acid + α-amino acid | Cyclocondensation | Forms 1,4-benzodiazepines. |

| Classical | 2-amino-/2-nitrobenzyl halides/alcohols + amino acid derivatives | Cyclocondensation | Forms 1,4-benzodiazepines. |

| Classical | Diamines + bis-electrophiles | Condensation | Forms 1,4-benzodiazepines. |

| Classical | o-Phenylenediamines + ketones | Acidic catalysts (e.g., H-MCM-22, HY zeolite) | Primarily for 1,5-benzodiazepines, mild conditions. |

| Contemporary | Halogenated/unsaturated substrates | Palladium-catalyzed hydroamination, amination, C–H arylation, N-arylation, Buchwald–Hartwig reaction | Efficient, eco-compatible, broad substrate scope. |

| Contemporary | Multicomponent precursors | Ugi four-component reaction | Preparation of complex precursors for subsequent cyclization. |

Strategies for Tetrahydroisoquinoline Moiety Formation

The tetrahydroisoquinoline (THIQ) moiety, another crucial part of the this compound structure, is a prevalent scaffold in natural products and synthetic compounds. Its formation typically involves cyclization reactions.

Pictet-Spengler Reaction: This is one of the most direct and efficient methods for constructing THIQs. It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization. The mechanism typically begins with protonation of the carbonyl, followed by amine attack, dehydration to an iminium intermediate, and subsequent 6-endo-trig cyclization with loss of aromaticity, which is then restored by deprotonation. Electron-donating substituents on the β-arylethylamine generally lead to higher yields.

Bischler-Napieralski Reaction: This classical method involves the cyclization of β-arylethylamides, typically using dehydrating agents like P₂O₅, POCl₃, or ZnCl₂ to form 3,4-dihydroisoquinolines (DHIQs). These DHIQs are then subsequently reduced to yield the desired tetrahydroisoquinolines.

Other Strategies:

Intramolecular Friedel-Crafts cyclization: This method can be used for constructing 3-substituted 1,2,3,4-tetrahydroisoquinolines from N,N-dibenzyl-α-aminols.

CuCl₂-catalyzed coupling: Nonfunctionalized tetrahydroisoquinolines can undergo efficient coupling with organozinc reagents under aerobic conditions.

Oxidative C1 arylation: This involves C-H activation under metal-free conditions using aryl Grignard reagents mediated by diethyl azodicarboxylate (DEAD).

N-chlorination followed by dehydrohalogenation and organometallation: A three-step method to prepare 1-alkyl- and 1-aryl-tetrahydroisoquinolines from tetrahydroisoquinoline, involving N-chlorination, dehydrohalogenation with potassium superoxide (B77818) to form dihydroisoquinolines, and subsequent organometallation.

Stereoselective Synthesis of this compound Enantiomers

The presence of chiral centers in complex molecules like this compound necessitates stereoselective synthetic approaches to obtain specific enantiomers, which can have distinct biological activities. While direct information on this compound's stereoselective synthesis is not detailed in the provided snippets, general strategies for chiral benzodiazepines and tetrahydroisoquinolines are relevant.

Enantioselective Reduction of Dihydroisoquinolines: A key strategy for creating chiral tetrahydroisoquinolines involves the enantioselective reduction of prochiral 1-substituted-3,4-dihydroisoquinolines (DHIQs), which are often prepared via the Bischler-Napieralski reaction. Catalytic asymmetric transfer hydrogenation (ATH) using complexes like Arene/Ru/TsDPEN has been reported to provide tetrahydroisoquinolines with high enantiomeric excess.

Asymmetric Pictet-Spengler Reaction: This variant of the Pictet-Spengler reaction is crucial for the enantioselective synthesis of tetrahydroisoquinolines. It can be performed using chiral catalysts or chiral auxiliaries. For instance, the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with a chiral auxiliary followed by cyclization with aldehydes in the presence of BF₃·OEt₂ has yielded enantiopure THIQs.

Racemization Considerations in Benzodiazepines: Studies on other 1,4-benzodiazepines, such as oxazepam, show that racemization can occur through mechanisms like ring-chain tautomerism, initiated by intramolecular proton transfer. This highlights the importance of controlling stereochemistry not only during synthesis but also considering stability of the chiral center in the final product.

Development of Novel Synthetic Routes and Catalyst Systems

Innovation in synthetic chemistry continuously seeks more efficient, selective, and environmentally benign routes. For benzodiazepines and tetrahydroisoquinolines, this involves the exploration of new catalysts and reaction sequences.

Palladium-Catalyzed Domino Reactions: Beyond simple amination or arylation, palladium-catalyzed domino reactions (intra- or intermolecular processes) are reported as efficient and eco-compatible tools for obtaining diverse functionalized benzodiazepines. These include carboamination, aminoarylation, aminoacethoxylation, aminohalogenation, and aminoazidation.

Zeolite Catalysts: The use of solid acid catalysts like H-MCM-22 and HY zeolite represents a significant advancement for 1,5-benzodiazepine synthesis. These catalysts enable reactions at room temperature, often under solvent-free conditions, with high yields and reusability, aligning with green chemistry principles.

Catalyst-Free Multicomponent Reactions: For tetrahydroisoquinoline derivatives, a one-pot, catalyst-free multicomponent reaction involving 2-(2-bromoethyl)-benzaldehyde, isocyanide, amine, and azide (B81097) has been developed, offering excellent yields and wide substrate scope.

Biocatalysis: The enzymatic version of the Pictet-Spengler reaction (using Pictet-Spenglerases) is being explored for biosynthesis and biotransformations, offering a potentially mild and highly selective route to THIQs.

Metal-Free C-H Activation: Oxidative C1 arylation of tetrahydroisoquinolines using diethyl azodicarboxylate (DEAD) under metal-free conditions exemplifies the development of more sustainable synthetic methods.

Table 2: Novel Synthetic Routes and Catalyst Systems

| Catalyst System/Route | Application | Advantages |

| Palladium-catalyzed reactions (e.g., Buchwald–Hartwig) | Synthesis of diverse 1,4-benzodiazepines | Efficient, eco-compatible, broad substrate scope, domino reactions. |

| H-MCM-22 and HY Zeolites | Synthesis of 1,5-benzodiazepines | Room temperature, solvent-free conditions, high yields, reusability. |

| Catalyst-free multicomponent reactions | Synthesis of tetrazolyl-THIQ derivatives | One-pot, excellent yields, wide substrate scope. |

| Biocatalysis (Pictet-Spenglerases) | Biosynthesis of THIQs | Mild conditions, high selectivity. |

| Metal-free C-H activation (e.g., DEAD mediated) | Oxidative C1 arylation of THIQs | Sustainable, avoids heavy metals. |

| Arene/Ru/TsDPEN complexes | Asymmetric transfer hydrogenation of DHIQs | High enantiomeric excess for THIQ synthesis. |

Preclinical Receptor Pharmacology of Clazolam

In Vitro Binding Affinity and Selectivity Profiling

GABA-A receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. They are composed of five subunits, typically from families including alpha (α1-6), beta (β1-3), and gamma (γ1-3), among others. The specific combination of these subunits dictates the receptor's pharmacological properties, including its sensitivity to benzodiazepines.

Benzodiazepines, including Clazolam, bind to a distinct allosteric site located at the interface between the α and γ subunits of the GABA-A receptor. This binding site is present in GABA-A receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit. Receptors containing α4 or α6 subunits are generally insensitive to classical 1,4-benzodiazepines.

Information regarding this compound's binding profile to other neurotransmitter receptors beyond GABA-A receptors is not detailed in the available scientific literature. For benzodiazepines in general, their primary pharmacological effects are attributed to their selective interaction with GABA-A receptors. However, some benzodiazepines may exhibit interactions with other receptor systems at higher concentrations, although these are typically considered secondary to their GABA-A receptor modulation.

Gamma-aminobutyric Acid Type A (GABA-A) Receptor Binding Characterization

Allosteric Modulation and Functional Studies in Recombinant Receptor Systems

Benzodiazepines act as positive allosteric modulators (PAMs) of GABA-A receptors, meaning they enhance the effect of GABA without directly activating the receptor themselves. This modulation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Functional studies in recombinant receptor systems, such as those expressed in Xenopus laevis oocytes or mammalian cell lines, are commonly used to characterize the modulatory effects of compounds like this compound. These assays measure the potentiation of GABA-evoked chloride currents or chloride ion flux.

In such assays, benzodiazepines typically cause a leftward shift in the GABA concentration-response curve, indicating an increase in GABA's apparent potency. They enhance the peak amplitude and prolong the decay time of GABA-evoked currents, signifying more frequent opening of the chloride channel. While specific data for this compound's potentiation of GABA-evoked currents are not cited, its classification as a benzodiazepine (B76468) suggests it would exhibit similar functional characteristics. For instance, other benzodiazepines like diazepam, clonazepam, and clobazam have been shown to potentiate GABA-elicited currents on various GABA-A receptor subtypes.

The subunit composition of GABA-A receptors influences the pharmacological profile of benzodiazepines. Different alpha subunits (α1, α2, α3, α5) are associated with distinct behavioral effects.

α1-containing GABA-A receptors are primarily linked to sedative, hypnotic, and anterograde amnesic effects.

α2- and α3-containing GABA-A receptors are largely responsible for the anxiolytic and myorelaxant properties.

α5-containing GABA-A receptors are implicated in modulating temporal and spatial memory.

Given this compound's reported anxiolytic properties, it is plausible that it exhibits significant modulatory effects at GABA-A receptors containing α2 and/or α3 subunits, similar to other anxiolytic benzodiazepines. However, direct experimental evidence specifying this compound's subunit selectivity is not available.

Chloride Channel Flux Assays and Potentiation of GABA-Evoked Currents

In Vivo Receptor Occupancy Studies in Preclinical Animal Models

In vivo receptor occupancy (RO) studies are crucial in preclinical drug development to confirm target engagement in living animals and to understand the relationship between drug dose, plasma/brain concentrations, and receptor binding. These studies typically involve administering the test compound and then measuring the displacement of a radiolabeled ligand from the target receptors in brain tissue.

For benzodiazepines, in vivo RO studies often use radioligands like [³H]Ro 15-1788 (Flumazenil) to quantify the occupancy of benzodiazepine binding sites on GABA-A receptors in the brain. Such studies can correlate receptor occupancy with observed pharmacodynamic effects, such as anticonvulsant activity or sedation. For example, studies with clonazepam and lorazepam in mice showed that maximal receptor occupancy occurred at specific doses, and pharmacological effects correlated with a certain percentage of receptor occupancy.

However, specific in vivo receptor occupancy data for this compound in preclinical animal models are not documented in the provided search results. Therefore, while the methodology exists and is applied to benzodiazepines, direct RO data for this compound remains to be elucidated in the public domain.

Molecular and Cellular Mechanism of Action Research for Clazolam

Downstream Cellular Signaling Pathway Investigations

The immediate and most direct downstream cellular signaling consequence of Clazolam's (as a benzodiazepine) interaction with the GABA-A receptor is the alteration of intracellular ion concentrations, specifically the influx of chloride ions . This leads to a rapid change in the neuronal membrane potential, resulting in hyperpolarization and a reduction in neuronal excitability .

Electrophysiological Studies of Neuronal Activity Modulation in Vitro

Electrophysiological studies are indispensable tools for investigating the effects of pharmacological agents on neuronal activity, providing precise measurements of ion channel function and membrane potential changes . For a compound like this compound, in vitro electrophysiological investigations would typically aim to quantify its impact on GABA-mediated inhibitory neurotransmission.

Such studies would involve techniques like patch clamp recording, which allows for the measurement of current flow across the neuronal membrane or changes in membrane potential in response to drug application . Given this compound's role as a positive allosteric modulator of the GABA-A receptor, electrophysiological experiments would be expected to show an enhancement of GABA-evoked chloride currents . This enhancement would manifest as an increase in the frequency, amplitude, or duration of inhibitory postsynaptic currents, leading to a more pronounced hyperpolarization and a reduction in the spontaneous or evoked firing rate of neurons . The ability of compounds like GABA to decrease neuronal activity has been demonstrated in in vitro models such as cortical organoids, underscoring the relevance of these experimental platforms for studying neurotransmitter and drug effects on neural circuits .

Preclinical Investigations into Neurotransmitter System Dynamics

Preclinical investigations into the neurotransmitter system dynamics of this compound would primarily center on its profound influence on the GABAergic system, consistent with its classification as a benzodiazepine (B76468) . These studies typically explore how the compound modulates the synthesis, release, reuptake, or receptor sensitivity of GABA in various brain regions.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar and Computational Studies of Clazolam

Comprehensive Structure-Activity Relationship (SAR) Analysis of Clazolam Derivatives

The SAR analysis of benzodiazepines, including this compound, focuses on identifying specific structural features that are essential for their pharmacological effects. Benzodiazepines typically exert their effects by binding to the benzodiazepine (B76468) binding site on the GABA-A receptor, leading to an increase in chloride ion conductance and subsequent neuronal hyperpolarization .

For 1,4-benzodiazepine (B1214927) derivatives, the core structure, consisting of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring, is fundamental for activity . This compound's structure includes a chlorine atom at the 2-position and a methyl group at the 5-position . General SAR principles for benzodiazepines suggest that:

An aromatic or heteroaromatic ring (like the benzene ring in this compound) is a minimum requirement for binding to the benzodiazepine receptor . This ring is thought to participate in pi-pi bonding with aromatic residues of the receptor's amino acids .

The diazepine ring is considered highly flexible and amenable to various structural modifications .

The presence of an electronegative group at the 7-position of ring A (equivalent to the 2-position in this compound's nomenclature based on its fused structure, which bears a chlorine atom) can enhance anxiolytic activity . Conversely, substitutions at the 6, 8, or 9 positions with electronegative groups on ring A may decrease activity .

The amide moiety (N(1)H-C(2)(=O)) is often considered a principal pharmacophoric unit for certain activities, and substitution on the amide nitrogen atom (N(1) position) may not be tolerated for some benzodiazepine activities .

While specific detailed data on this compound derivatives' substituent modifications are not widely available in the search results, the general principles applied to the benzodiazepine class indicate that subtle changes in chemical groups can significantly alter receptor binding affinity and functional outcomes. For instance, this compound itself has a reported log Ki of 8.1 .

Conformational analysis is vital in understanding how a molecule's three-dimensional shape influences its interaction with a receptor . The "bioactive conformation" is the specific 3D arrangement a molecule adopts when it binds to a receptor to elicit a biological response . It is commonly observed that ligands, including drug-like molecules, rarely bind in their lowest calculated energy conformation . In fact, over 60% of ligands may not bind in a local minimum conformation .

The flexibility of the diazepine ring in benzodiazepines allows them to adopt different conformations, which is crucial for their binding to receptors . Studies indicate that for a significant percentage of drug-like molecules, the bioactive conformation is energetically accessible from their most stable solution conformation, often within a small energy difference (e.g., 3 kBT for 73% of studied molecules) . Computational methods are employed to predict these bioactive conformers and assess the energetic cost of conformational rearrangements upon binding .

| Position | Modification Type | Observed Impact (General Benzodiazepine SAR) |

|---|---|---|

| Ring A (e.g., 7-position) | Electronegative group (e.g., Cl, NO2) | Increases anxiolytic activity . |

| Ring A (e.g., 6, 8, 9 positions) | Electronegative group | Decreases activity . |

| N(1) Amide Nitrogen | Substitution | Generally not tolerated for some activities . |

| Diazepine Ring | Fusion with other rings (e.g., tetrahydroisoquinoline in this compound) | Can influence conformational flexibility and pharmacological profile . |

Impact of Substituent Modifications on Receptor Binding and Functional Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful cheminformatics approach used to establish mathematical relationships between the chemical structure of compounds and their biological activities . This enables the prediction of properties for new or unsynthesized molecules.

The development of predictive QSAR models typically involves several steps:

Data Collection and Curation : Gathering experimental biological activity data for a set of structurally related compounds .

Descriptor Calculation : Computing molecular descriptors that numerically represent various physicochemical and structural properties of the compounds .

Model Building : Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a model that correlates the descriptors with biological activity .

Model Validation : Rigorously assessing the model's reliability and predictive power. Key validation parameters include:

Coefficient of Determination (R²) : Indicates the goodness of fit for the training set (typically > 0.6 for acceptable models) .

Cross-validated Coefficient of Determination (Q²) : Assesses the robustness of the model, often calculated using techniques like leave-one-out cross-validation .

Root Mean Square Error (RMSE) : Measures the average magnitude of the errors between predicted and observed values, indicating model reliability .

External Validation (Test Set R²) : Evaluates the model's ability to predict the activity of compounds not included in the training set (typically > 0.5 for acceptable models) .

Robust and validated QSAR models are capable of accurately predicting compound properties for molecules not included in the training sets . For instance, QSAR models developed for designer benzodiazepines have shown good performance statistics, confirming their reliability in predicting biological activity .

| Statistic | Description | Acceptable Range/Interpretation |

|---|---|---|

| R² (Training Set) | Goodness of fit | > 0.6 (acceptable) |

| Q² (Cross-validated) | Robustness and internal predictivity | Higher values indicate better robustness . |

| R² (Test Set) | External predictive power | > 0.5 (acceptable) |

| RMSE | Reliability measure (prediction error) | Lower values indicate higher confidence . |

QSAR modeling plays a significant role in the rational design of new drug analogs by providing insights into which molecular features are critical for desired biological activity . By identifying these key descriptors, chemists can make informed decisions about structural modifications to optimize potency, selectivity, or other pharmacological properties . For benzodiazepines, QSAR analysis has been used to predict the biological activity of emerging "designer benzodiazepines" and to infer potential health threats . This approach can highlight unexplored chemical space and suggest structural replacements that could enhance biological activity . The results from QSAR analysis are often complemented by molecular docking studies to provide an indication of binding affinity to target receptors .

Development and Validation of Predictive QSAR Models

In Silico Approaches and Molecular Modeling

In silico approaches, encompassing various computational techniques and molecular modeling, are integral to modern drug discovery and development . These methods allow for the virtual screening of large numbers of compounds, prediction of their properties, and detailed analysis of molecular interactions, significantly reducing the time and cost associated with traditional experimental methods .

Key in silico approaches include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) . For benzodiazepines, docking studies with GABA-A receptors help determine the binding analysis of the drug with its receptors .

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of molecular interactions over time, allowing researchers to study the flexibility of both the ligand and the receptor, and to explore conformational changes that occur upon binding .

Pharmacophore Modeling : This involves identifying the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target . Pharmacophore models can be used to design new compounds with improved activity .

Virtual Screening : Large databases of chemical compounds can be computationally screened against a target to identify potential lead compounds, significantly narrowing down the number of molecules for experimental testing .

These computational tools complement SAR and QSAR studies by providing a molecular-level understanding of drug-receptor interactions, which is essential for the rational design and optimization of compounds like this compound and its potential analogs .

Molecular Docking Simulations of this compound-Receptor Complexes

Molecular docking is a widely utilized computational method in drug discovery that predicts the preferred orientation of a ligand (like this compound) when bound to a macromolecular target (such as a receptor protein). This technique aims to identify the optimal binding pose and estimate the binding affinity between the ligand and the receptor. Docking algorithms explore various conformations of the ligand within the receptor's binding site and evaluate the binding energetics using scoring functions. A lower (more negative) docking score generally indicates a stronger predicted binding affinity.

For benzodiazepines, molecular docking studies are commonly employed to understand their interactions with GABA-A receptors, which are their primary pharmacological targets. These studies help visualize the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. While molecular docking is a standard approach for benzodiazepine research, specific published molecular docking simulations detailing this compound's interaction with particular receptor complexes, such as the GABA-A receptor, are not widely available in the public domain. Such studies, if conducted, would typically reveal the binding modes and key interactions that contribute to this compound's anxiolytic or antidepressant properties.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations extend the insights gained from molecular docking by providing a dynamic view of ligand-receptor interactions over time. Unlike static docking poses, MD simulations allow researchers to observe the conformational changes of both the ligand and the receptor, assess the stability of the binding complex, and explore the effects of environmental conditions. Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD), which measures the structural stability of the protein-ligand complex, and Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. Stable RMSD and RMSF profiles suggest strong and stable binding interactions.

MD simulations are crucial for understanding the long-term stability of drug candidates in biological systems and refining binding poses. For benzodiazepines, MD studies have been used to show stable binding of compounds with their receptors and to understand how different ligands induce distinct conformational ensembles that correlate with their biological functions (e.g., agonist vs. antagonist activity). However, specific published molecular dynamics simulations exploring the binding stability and conformational changes of this compound with its target receptors are not extensively documented in publicly accessible scientific literature. If performed, these simulations would offer detailed insights into the dynamic behavior of this compound within its binding pocket and the stability of the resulting complex.

Virtual Screening and Ligand-Based Drug Design for Novel Chemical Entities

Virtual Screening (VS) is a computational drug discovery technique that involves in silico screening of large libraries of chemical compounds to identify those most likely to bind to a specific biological target. This approach significantly reduces the time and cost associated with traditional high-throughput screening. VS strategies are broadly categorized into structure-based virtual screening (SBVS), which requires the 3D structure of the target protein, and ligand-based virtual screening (LBVS), which relies on information from known active ligands when the target structure is unavailable or unknown.

Ligand-Based Drug Design (LBDD) leverages the principle that molecules with similar structures tend to exhibit similar biological activities. In LBDD, known active compounds are used to develop pharmacophore models or quantitative structure-activity relationship (QSAR) models, which then guide the search for novel chemical entities with desired properties. These methods involve comparing the chemical properties and structures of potential ligands against those of known active compounds, allowing for the prioritization of candidates for further experimental validation.

Metabolic Pathways and Biotransformation Studies in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

Cytochrome P450 (CYP450) enzymes are a superfamily of membrane-bound hemoproteins that play a central role in Phase I metabolism, catalyzing oxidative reactions . These enzymes are responsible for the metabolism of a significant majority of drugs . Other metabolic enzymes, including flavin-containing monooxygenases (FMOs) and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), are also involved in drug biotransformation . Liver microsomes primarily assess CYP-mediated Phase I metabolism, while hepatocytes are valuable for evaluating both Phase I and Phase II metabolism as they contain a full complement of hepatic drug-metabolizing enzymes and transporters .

For benzodiazepines in general, CYP3A4 is a major enzyme involved in their oxidative metabolism, with other CYPs like CYP2C19 also playing roles . For instance, clobazam, another benzodiazepine (B76468), is primarily demethylated by CYP3A4, CYP2C19, and CYP2B6, and hydroxylated by CYP2C19 and CYP2C18 . However, specific data identifying the particular CYP450 isoforms or other metabolic enzymes responsible for Clazolam's biotransformation in hepatic systems are not detailed in the provided information.

Drug metabolism proceeds through two main phases: Phase I and Phase II reactions . Phase I reactions involve chemical modifications, such as oxidation, reduction, or hydrolysis, often introducing or exposing polar functional groups to make the compound more hydrophilic . These reactions can lead to active, inactive, or even toxic metabolites . Following Phase I, or sometimes directly, compounds undergo Phase II reactions, also known as conjugation reactions . In this phase, endogenous hydrophilic groups like glucuronic acid, sulfate, or glutathione (B108866) are added to the drug or its Phase I metabolites, significantly increasing water solubility and facilitating excretion via urine or bile .

Common Phase II reactions include glucuronidation, sulfation, methylation, acetylation, and glutathione conjugation . While benzodiazepines are known to undergo both Phase I (e.g., hydroxylation, dealkylation) and Phase II (e.g., glucuronidation) reactions, specific details regarding the characteristic Phase I and Phase II metabolic reactions and their products for this compound are not available in the provided search results .

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

Comparative Metabolism Across Different Preclinical Animal Species

Comparative metabolism studies are essential in drug development to evaluate potential differences in metabolic profiles across species, including between preclinical animal models and humans . These studies help in selecting appropriate animal species for toxicology studies and in interpreting species-specific toxicological findings . In vitro systems like primary hepatocytes and liver microsomes from various animal species (e.g., mouse, rat, dog, monkey, minipig) are commonly used for comparative metabolism assessments, as they retain many enzymatic activities . Differences in metabolism across species can be attributed to variations in CYP450 substrate specificity and enzyme activities . If a metabolite is found to be unique to humans or present at disproportionately higher levels in humans compared to the animal test species, further safety assessment of that metabolite may be required . Despite the importance of such studies, specific comparative metabolism data for this compound across different preclinical animal species are not available in the provided search results.

Analytical Methods for Clazolam and Its Metabolites in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures, such as biological samples containing a parent drug and its metabolites, before their subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of drugs and their metabolites due to its versatility, sensitivity, and ability to handle thermally labile compounds. For benzodiazepines, including Clazolam, reversed-phase HPLC (RP-HPLC) is typically employed. Method development for such compounds would involve optimizing parameters like the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of aqueous buffers with organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (often in the UV range for benzodiazepines).

Validation of an HPLC method, following guidelines from bodies like the International Council for Harmonisation (ICH), would assess critical analytical performance characteristics. These include linearity (the proportional relationship between analyte concentration and detector response), precision (the closeness of agreement between independent test results), accuracy (the closeness of agreement between the test result and the accepted reference value), specificity (the ability to unequivocally assess the analyte in the presence of components that may be expected to be present), limit of detection (LOD), and limit of quantification (LOQ). While these principles are universally applied to benzodiazepine (B76468) analysis, specific detailed method development and validation data for this compound using HPLC are not extensively documented in the readily available research literature.

Gas Chromatography (GC) is another powerful separation technique, particularly useful for volatile or semi-volatile compounds. For compounds like this compound, which may possess sufficient thermal stability or can be readily derivatized to enhance volatility, GC can be coupled with various detectors for analysis.

Publicly available spectral information indicates that this compound has been characterized using Gas Chromatography-Mass Spectrometry (GC-MS). The National Institute of Standards and Technology (NIST) database lists GC-MS spectral data for this compound (NIST Number: 408792). This data includes a total of 275 peaks, with prominent mass-to-charge ratio (m/z) peaks observed at 283, 254, and 249. This suggests that GC-MS has been successfully applied for the identification and characterization of this compound in research contexts.

Table 1: this compound GC-MS Spectral Data

| Parameter | Value |

| NIST Number | 408792 |

| Total Peaks | 275 |

| Top m/z Peak | 283 |

| 2nd Highest m/z | 254 |

| 3rd Highest m/z | 249 |

| Source | NIST Mass Spectrometry Data Center |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely adopted for the trace analysis of drugs and their metabolites in complex biological matrices. The coupling of LC for separation with tandem mass spectrometry (MS/MS) provides enhanced specificity and lower detection limits, which is crucial for analyzing compounds present at very low concentrations. LC-MS/MS methods for benzodiazepines typically involve electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for quantification and confirmation. Sample preparation often includes solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up biological samples and concentrate the analytes.

While LC-MS/MS is a standard for benzodiazepine analysis, specific detailed research findings on method development and validation for this compound itself using this technique are not explicitly detailed in the provided search results. Studies often focus on panels of commonly abused or prescribed benzodiazepines. However, given its chemical structure, this compound would be amenable to analysis by established LC-MS/MS methodologies developed for other benzodiazepines, particularly for identifying and quantifying its potential metabolites in research samples.

Gas Chromatography (GC) Applications in Research

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods provide critical information about the molecular structure and can also be used for quantification.

Mass Spectrometry (MS) is indispensable for the identification and quantification of drug metabolites. It provides information on the molecular weight of the parent drug and its metabolites, and through fragmentation patterns, aids in elucidating their chemical structures. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for identifying unknown metabolites and confirming the presence of known ones.

As mentioned in Section 7.1.2, this compound has been characterized by GC-MS, which provides mass spectral data essential for its identification. The unique chlorine isotopic signature of chlorinated compounds like this compound can also be leveraged in MS/MS studies to confirm fragmentation pathways and aid in structural assignments of metabolites. While specific detailed research on this compound's metabolites identified and quantified solely by MS is not widely published, the principles of MS-based metabolomics are directly applicable to its study, especially considering its classification as a benzodiazepine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely used in metabolomics studies for structural elucidation and quantification of metabolites. It provides detailed information about the chemical environment of atoms within a molecule, enabling the identification of both known and novel compounds in complex biological mixtures. Proton (¹H) NMR is most commonly used due to the high natural abundance and sensitivity of hydrogen atoms.

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Electrochemical and Other Advanced Detection Methodologies

Electrochemical methods present a sensitive and flexible approach for the detection of benzodiazepines, including compounds like this compound, due to the presence of electrochemically active groups such as the reducible azomethine group . Techniques such as voltammetry (including differential pulse voltammetry, cyclic voltammetry, and square wave voltammetry) and potentiometry have been successfully applied for the determination of various benzodiazepines in complex matrices like blood and urine . These methods often benefit from modified electrodes, frequently incorporating nanomaterials, to enhance sensitivity and selectivity . For instance, studies on clonazepam, another benzodiazepine, have demonstrated detection limits in the nanomolar range using differential pulse voltammetry with modified glassy carbon electrodes . Adsorptive stripping voltammetry (AdSV) has also reported picomolar detection limits for benzodiazepines .

Beyond electrochemical techniques, a suite of advanced analytical methodologies is routinely employed for the characterization and quantification of pharmaceuticals, including benzodiazepines, in research. High-Performance Liquid Chromatography (HPLC) is a primary technique, often coupled with various detectors such as UV spectrometry, diode-array detection (DAD), or, for enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) . Ultra-High Performance Liquid Chromatography (UHPLC) and Rapid Resolution Liquid Chromatography (RRLC) offer advantages in terms of faster analysis times and improved sensitivity compared to conventional HPLC . Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), is also utilized, although it may require derivatization for certain analytes . Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural identification and characterization of compounds and their metabolites . Modern analytical trends also include automation and miniaturization of these techniques, facilitating high-throughput screening in research environments .

Table 1 provides examples of electrochemical detection parameters for select benzodiazepines, illustrating the sensitivity achievable within this class of compounds.

Table 1: Examples of Electrochemical Detection Parameters for Benzodiazepines

| Analyte (Benzodiazepine) | Method | Electrode Type / Modification | Matrix | Linear Range | Limit of Detection (LOD) | Reference |

| Clonazepam | DPV | Polydopamine-polyfolic acid nanocomposite modified glassy carbon electrode | Human plasma, urine | 0.1 – 250 µM | 66 nM | |

| Clonazepam | DPV | Fe₃O₄/R-SH/Pd nanocomposite modified glassy carbon electrode | Not specified (drug analysis) | 10 nM – 1 µM | 3.02 nM | |

| Clonazepam | CV | Electrophoretically deposited gold nanoparticles on ITO electrode | Artificial blood | 1 – 9 µM | 0.55 µM |

DPV: Differential Pulse Voltammetry; CV: Cyclic Voltammetry; µM: micromolar; nM: nanomolar

Development and Validation of Bioanalytical Assays for Preclinical Research Samples

The development and validation of bioanalytical assays are critical for the quantitative measurement of this compound and its metabolites in biological fluids and tissues obtained from preclinical research studies . These assays are essential for pharmacokinetic (PK) and toxicokinetic (TK) assessments, providing data on drug absorption, distribution, metabolism, and excretion in animal models .

A typical bioanalytical assay workflow involves several key phases:

Sample Preparation: Biological matrices (e.g., blood, plasma, urine, tissue homogenates) are complex, requiring purification and concentration of the analyte. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) . These steps aim to remove interfering matrix components and ensure the analyte is in a suitable solvent for instrumental analysis .

Separation: Chromatographic techniques, predominantly HPLC or UHPLC, are used to separate this compound and its metabolites from other endogenous compounds in the prepared sample .

Detection: Mass spectrometry, particularly LC-MS/MS, is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, accuracy, and precision, especially for measuring analytes at very low concentrations (typically ng/mL levels) .

Before an assay can be used for routine sample analysis, it must undergo rigorous validation to demonstrate its performance and the reliability of the analytical results . Validation parameters are typically guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH M10) guidelines . Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components, impurities, degradation products, and other co-administered drugs .

Lower Limit of Quantification (LLOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision .

Calibration Curve (Linearity): The relationship between the instrument response and the concentration of the analyte, typically established over a defined range of concentrations .

Accuracy: The closeness of agreement between the value found and the true value .

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (expressed as repeatability and intermediate precision) .

Dilution Integrity: Demonstration that samples with concentrations above the upper limit of quantification can be accurately and precisely diluted .

Matrix Effect: Evaluation of the influence of the biological matrix on the analytical signal .

Stability: The chemical stability of the analyte in the given matrix under specific conditions (e.g., freeze-thaw, short-term, long-term, and autosampler stability) throughout the entire period of sample collection, processing, storage, and analysis .

In preclinical research, assays are often designed to assess drug toxicity and safety, requiring the detection of total drug, frequently at higher concentrations due to the high dosages employed in these studies . This contrasts with clinical trials, which typically require highly sensitive assays to detect lower drug concentrations as they focus on both safety and efficacy, often starting with ascending low doses .

Emerging Research Directions and Methodological Advancements for Clazolam Studies

Application of Advanced Spectroscopic Techniques for Molecular Interaction Analysis

Advanced spectroscopic techniques offer powerful tools for elucidating the intricate molecular interactions of compounds like Clazolam with biological targets. While specific published studies detailing the spectroscopic analysis of this compound's interactions are not widely available, the application of such methods to benzodiazepines in general highlights their potential utility. For instance, fluorescence spectroscopy, absorption spectroscopy, and molecular docking studies have been employed to explore the binding of benzodiazepines such as clonazepam and diazepam with proteins like tau, revealing insights into hydrogen bonding and hydrophobic interactions crucial for complex formation. Similarly, mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS), is routinely used for the analysis and identification of benzodiazepines in various matrices, demonstrating its sensitivity and precision.

For this compound, these techniques could be instrumental in:

Determining Binding Affinity and Kinetics: Techniques like Surface Plasmon Resonance (SPR) coupled with spectroscopic detection could quantify the binding affinity and kinetics of this compound to its putative target receptors, such as GABA-A receptor subtypes. This would provide detailed information on how strongly and quickly this compound interacts.

Characterizing Conformational Changes: Circular Dichroism (CD) spectroscopy could be used to detect conformational changes in target proteins upon this compound binding, offering insights into the mechanism of action.

Identifying Key Interaction Sites: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ligand-based or protein-observed NMR, could pinpoint the specific amino acid residues involved in this compound-protein interactions, which is vital for structure-based drug design.

Analyzing Metabolites and Purity: GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) could be applied to analyze this compound's purity, identify potential impurities, and characterize its metabolites, which is crucial for understanding its metabolic pathways.

An illustrative representation of the type of data that could be generated from spectroscopic molecular interaction analysis is provided below:

| Spectroscopic Technique | Information Gained (Illustrative for this compound) | Potential Data Output |

| Fluorescence Spectroscopy | Binding affinity, quenching mechanism | Ksv values, ΔH, ΔS, ΔG |

| Molecular Docking | Predicted binding poses, interaction types | Binding energy (kJ/mol), hydrogen bond distances, hydrophobic contacts |

| GC-MS/LC-MS | Purity, identification of metabolites | Chromatograms, mass-to-charge ratios (m/z) of fragments |

Integration of Artificial Intelligence and Machine Learning in SAR and Computational Chemistry

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery, particularly in the areas of Structure-Activity Relationship (SAR) analysis and computational chemistry. These advanced computational methods can accelerate the identification of promising compounds and optimize their properties. In the context of benzodiazepines, in silico computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, have been successfully employed to predict the biological activity and binding affinity of novel benzodiazepine (B76468) derivatives. this compound has been included in lists of compounds for which QSAR models were generated, underscoring its relevance in such computational studies.

For this compound studies, AI and ML could be applied to:

Predicting SAR: Machine learning algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to build predictive QSAR models for this compound and its analogs. This would enable the prediction of activity for newly designed compounds without the need for extensive experimental synthesis and testing.

De Novo Design: AI-driven generative models could design novel this compound analogs with desired properties, such as improved potency or selectivity, by exploring vast chemical spaces more efficiently than traditional methods.

Molecular Dynamics Simulations: AI-enhanced molecular dynamics simulations can provide more accurate and faster predictions of molecular motion and chemical reactions, including how this compound might interact with its target receptors over time.

Virtual High-Throughput Screening: Machine learning models can be trained to perform virtual screening of large compound libraries, identifying potential this compound-like hits that are more likely to exhibit desired pharmacological profiles, thereby significantly reducing experimental costs and time.

An illustrative overview of how AI/ML can be integrated into this compound SAR and computational chemistry is provided below:

| AI/ML Application | Objective for this compound Studies | Expected Outcome |

| QSAR Modeling | Predict biological activity based on chemical structure | Predictive models for this compound analogs' efficacy |

| De Novo Design | Generate novel this compound-like structures with optimized properties | New chemical entities with enhanced profiles |

| Molecular Dynamics | Simulate this compound's binding and conformational changes | Detailed understanding of ligand-receptor interactions |

| Virtual Screening | Identify potential hits from large compound libraries | Prioritized list of compounds for experimental testing |

Exploration of Novel Preclinical Models for Pharmacological Evaluation

The evaluation of pharmacological properties traditionally relies on in vitro and in vivo models. However, the development and exploration of novel preclinical models are crucial for more accurately predicting human responses and reducing the reliance on traditional animal models. While specific novel models for this compound are not detailed in current literature, the broader field of benzodiazepine research benefits from advancements in this area. For instance, in vitro assays using human induced pluripotent stem cell (hiPSC)-derived neuronal cultures are being developed for high-throughput screening of drug-induced changes in neuronal activity. Furthermore, animal models are utilized to assess various pharmacological effects of benzodiazepines, including anxiolytic, sedative-hypnotic, and muscle relaxant activities.

For this compound, novel preclinical models could include:

Organ-on-a-Chip Systems: Microfluidic organ-on-a-chip platforms, such as brain-on-a-chip models, could provide a more physiologically relevant in vitro environment to study this compound's effects on neural networks and its potential for central nervous system (CNS) penetration, offering a bridge between traditional in vitro and in vivo studies.

3D Cell Culture Models: Human hiPSC-derived 3D neuronal cultures and organoids can mimic the complexity of the brain more closely than 2D cultures, allowing for more accurate assessment of this compound's impact on neuronal oscillations and network activity.

Zebrafish Models: Zebrafish larvae offer a high-throughput in vivo model for behavioral pharmacology, allowing for rapid screening of this compound's anxiolytic or sedative effects in a whole-organism context, with the advantage of genetic tractability and optical transparency.

Advanced Ex Vivo Models: Isolated perfused organ models, such as isolated perfused brain or liver, could provide insights into this compound's metabolism, distribution, and receptor occupancy in a complex tissue environment while minimizing systemic influences.

An illustrative example of how novel preclinical models could be applied to this compound is outlined below:

| Novel Preclinical Model | Purpose for this compound Evaluation | Expected Insights |

| Brain-on-a-Chip Systems | CNS penetration, neural network modulation | Real-time neuronal activity changes, blood-brain barrier permeability |

| hiPSC-derived Organoids | Receptor subtype selectivity, functional effects | Detailed cellular and network responses, potential for off-target effects |

| Zebrafish Larvae | Behavioral screening (anxiolytic/sedative) | Rapid assessment of behavioral phenotypes, dose-response relationships |

Development of High-Throughput Screening Methodologies for this compound Analogs

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against specific biological targets. This automated process significantly accelerates the identification of "hits" or "leads" for drug development. For this compound, developing HTS methodologies for its analogs would be critical for efficiently exploring its SAR and identifying compounds with improved therapeutic profiles. HTS platforms are capable of screening millions of compounds, leveraging robotics, liquid handling devices, and sensitive detectors.

Key aspects in the development of HTS methodologies for this compound analogs would involve:

Assay Development: Designing robust and miniaturized biochemical or cell-based assays that can detect this compound's specific activity, such as its binding to GABA-A receptor subunits or its functional modulation of receptor activity. These assays must be amenable to automation and high-density microplate formats (e.g., 384- or 1536-well plates).

Compound Library Preparation: Creating diverse libraries of this compound analogs, synthesized through medicinal chemistry efforts or virtually generated, ready for automated dispensing and testing.

Automation and Robotics: Implementing robotic systems for precise liquid handling, reagent addition, incubation, and signal detection, ensuring reproducibility and efficiency across millions of data points.

Data Acquisition and Analysis: Utilizing advanced plate readers and dedicated software for rapid data acquisition and sophisticated bioinformatics tools for data processing, quality control, and hit identification. This includes statistical analysis to distinguish true hits from false positives and to assess assay quality (e.g., Z'-factor).

Virtual Screening Integration: Combining experimental HTS with computational virtual screening to prioritize compounds for synthesis and testing, thereby enhancing the efficiency of the screening process.

An illustrative example of the HTS workflow for this compound analogs is presented below:

| HTS Step | Description | Expected Outcome |

| Assay Development | Design and optimize a biochemical/cell-based assay for this compound activity | Miniaturized, robust assay for automated screening |

| Compound Library Prep. | Synthesize or acquire diverse this compound analog libraries | Ready-to-screen compound plates |

| Automated Screening | Robotic execution of assays across thousands to millions of compounds | Raw activity data for each compound |

| Data Analysis & Hit Id. | Statistical analysis, quality control, and identification of active compounds | List of "hit" this compound analogs for further validation |

Q & A

Q. How can interdisciplinary collaboration enhance Clazolam research (e.g., pharmacology, synthetic chemistry)?

- Methodological Answer: Integrate pharmacokinetic data from pharmacologists with structural insights from chemists to optimize bioavailability. Shared data repositories (e.g., Figshare) ensure transparency. Joint authorship guidelines (ICMJE) clarify contributions .

Key Considerations for this compound Research

- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, centrifugation speeds) must be reported to enable replication .

- Contradiction Management : Systematic reviews (PRISMA guidelines) reconcile conflicting findings by evaluating study quality and bias .

- Ethical Compliance : Human/animal studies require institutional approvals (e.g., IACUC, IRB) and adherence to ARRIVE guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.